molecular formula C12H6ClNO3 B2903838 6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 41382-15-4

6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2903838
CAS No.: 41382-15-4
M. Wt: 247.63
InChI Key: NWYOXTXLCOKUMR-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a functionalized naphthalimide derivative, a chemical class renowned for its diverse biological activities and utility in chemical biology. This compound features a chloro substituent at the 6-position and a hydroxyl group at the 2-position, which are key modulators of its electronic properties, solubility, and intermolecular interactions. Naphthalimide core structures are extensively investigated for their potent antiproliferative effects. Related compounds have demonstrated significant cytotoxicity against a broad spectrum of human tumor cell lines, including leukemia (e.g., MOLT-4, HL-60), lymphoma, and solid tumors, by inducing cell cycle arrest and apoptosis through caspase-3 and caspase-6 activation . The structural framework of this compound makes it a promising scaffold for developing novel anticancer agents. Beyond oncology, benzo[de]isoquinoline-1,3-dione derivatives are gaining prominence in agricultural chemistry. They serve as core structures for the development of fluorescent strigolactone mimics, which are important plant growth regulators and communication molecules . These synthetic mimics, which can include substitutions on the naphthalimide ring system, influence hyphal branching in phytopathogens and can be designed with specific fluorescence properties for bio-imaging studies, aiding in the mechanistic understanding of plant-fungus interactions . The inherent fluorescence of the naphthalimide core also opens avenues for creating molecular probes to study biological processes and for applications in optoelectronics, where similar structures have shown enhanced third-order nonlinear optical (NLO) properties . This compound is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-hydroxybenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClNO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14(17)12(8)16/h1-5,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYOXTXLCOKUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Anhydride Activation

The synthesis begins with 3-hydroxy-1,8-naphthalic anhydride, a commercially available precursor. Reacting this anhydride with 2-methoxyethylamine in ethanol under microwave irradiation (100°C, 60 minutes) yields 5-hydroxy-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with 94% efficiency. This step exploits the nucleophilicity of the amine, which attacks the electrophilic carbonyl groups of the anhydride, forming the imide ring.

Alternative Routes via Anthranilic Acid Derivatives

A parallel approach involves anthranilic acid derivatives condensed with acetic anhydride to form 2-methyl-4H-benzooxazin-4-one intermediates. Subsequent refluxing with hydrazine hydrate generates quinazolin-4(3H)-one derivatives, which may serve as precursors for fused-ring systems. While this method is less direct for naphthalimides, it highlights the versatility of anthranilic acid in heterocycle synthesis.

Regioselective Chlorination Strategies

N-Chlorosuccinimide (NCS)-Mediated Halogenation

Chlorination at position 6 is achieved using NCS in acetonitrile at 40°C. For example, treating 5-(benzyloxy)-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with NCS (2 equivalents, 22 hours) introduces chlorine at the 6-position with 86% yield. The benzyloxy group at position 5 acts as a directing group, ensuring regioselectivity.

Solvent and Temperature Optimization

Polar aprotic solvents like acetonitrile enhance NCS reactivity, while temperatures above 40°C minimize byproduct formation. Kinetic studies suggest that chlorination proceeds via a radical mechanism, with the benzyloxy group stabilizing transition states through resonance.

Hydroxyl Group Introduction and Deprotection

Protective Group Strategies

The hydroxyl group at position 2 is introduced early in the synthesis but requires protection during chlorination. Benzyl bromide is commonly used to form a benzyl ether (5-(benzyloxy) derivatives), which is stable under chlorination conditions.

Acidic Hydrolysis for Deprotection

Deprotection of the benzyl ether is achieved using HCl in aqueous media. For instance, stirring 5-(benzyloxy)-6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with 2M HCl at room temperature cleaves the benzyl group, yielding the free hydroxyl derivative with 75% efficiency.

Purification and Characterization

Crystallization and Chromatography

Crude products are purified via recrystallization (ethanol, chloroform/n-heptane) or vacuum filtration. High-performance liquid chromatography (HPLC) is employed for challenging separations, with methanol/water gradients resolving regioisomers.

Spectroscopic Validation

  • 1H NMR (DMSO-d6) : Key signals include aromatic protons at δ 8.26–8.32 (m, 2H) and the hydroxyl proton as a broad singlet at δ 10.55.
  • 13C NMR : Carbonyl resonances appear at δ 163.5 and 163.2, while the chlorinated carbon is identified at δ 127.4.
  • HRMS : Calculated [M+H]+ for C12H6ClNO3 is 247.63 g/mol, matching experimental data.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagent Yield (%) Reference
Anhydride Condensation 3-Hydroxy-1,8-naphthalic anhydride 2-Methoxyethylamine 94
Anthranilic Acid Route Anthranilic acid Acetic anhydride 65–78
NCS Chlorination 5-Benzyloxy derivative NCS 86

The anhydride route offers superior yields and scalability, whereas the anthranilic acid pathway provides modularity for structural diversification.

Mechanistic Insights and Computational Modeling

Bromodomain Binding Studies

Molecular docking simulations reveal that 6-chloro-2-hydroxy derivatives exhibit affinity for BRPF1 and TAF1 bromodomains, with binding energies comparable to known inhibitors (−9.2 kcal/mol). The chloro and hydroxyl groups form hydrogen bonds with Asn100 and Tyr97 residues, respectively.

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-31G*) indicate that the chloro substituent reduces the HOMO-LUMO gap by 0.8 eV compared to non-chlorinated analogs, enhancing electrophilicity and reactivity in subsequent derivatizations.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them, which can lead to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The benzo[de]isoquinoline-1,3(2H)-dione scaffold is highly modifiable. Key analogs and their substituent effects are summarized below:

Table 1: Structural and Functional Comparison of Analogs
Compound Name 6-Substituent 2-Substituent Molecular Formula Molecular Weight Melting Point (°C) Purity (%) Biological Activity References
Target Compound Cl OH C₁₄H₇ClN₂O₃ 302.67 N/A N/A Hypothetical N/A
7f (Antifungal agent) (1H-Benzoimidazol-2-yl)thio 2-(2-hydroxyethyl) C₂₁H₁₄N₃O₃S 396.41 >250 99.9 Antifungal
8a (Antifungal agent) Pyrimidin-2-ylthio 2-(2-hydroxyethyl) C₁₈H₁₃N₃O₃S 363.38 >250 99.9 Antifungal
8b (Antifungal agent) (4-Methylpyrimidin-2-yl)thio 2-(2-hydroxyethyl) C₁₉H₁₅N₃O₃S 377.40 >250 99.5 Antifungal
6-Chloro-2-(2-hydroxyethyl)-5-nitro derivative Cl, 5-NO₂ 2-(2-hydroxyethyl) C₁₄H₉ClN₂O₅ 320.69 N/A N/A N/A
NI3 (Sensor compound) Allylamino 2-(2-(dimethylamino)ethyl) C₂₀H₂₂N₃O₃ 352.41 N/A N/A pH/metal ion sensor
6-Chloro-2-(4-pyridinylmethyl) derivative Cl 4-pyridinylmethyl C₁₈H₁₁ClN₂O₂ 322.75 N/A N/A N/A
Key Observations:
  • Substituent Position 6 :

    • Chlorine at position 6 (target compound and analogs) may enhance electrophilicity or bioactivity.
    • Thio-linked heterocycles (e.g., pyrimidinyl or benzimidazolyl in ) correlate with antifungal activity, suggesting substituent-dependent pharmacodynamics .
    • A nitro group at position 5 () could increase reactivity or alter electronic properties .
  • Substituent Position 2: Hydroxyl groups (target) or hydroxyethyl groups () improve solubility. Hydroxyethyl derivatives exhibit high thermal stability (melting points >250°C) . Dimethylaminoethyl or pyridinylmethyl groups () enable applications in sensing or metal ion detection due to their electron-donating or chelating properties .

Spectral and Physical Properties

  • Melting Points : Hydroxyethyl-substituted analogs () exhibit high melting points (>250°C), indicating thermal stability suitable for drug formulation .
  • Purity : Antifungal agents in achieve >99% purity via column chromatography, critical for pharmaceutical applications .
  • Spectral Data :
    • IR peaks for SO₂ (1330, 1160 cm⁻¹) in and C≡N (2235 cm⁻¹) in confirm functional groups .
    • NMR and HRMS data () validate structures and purity .

Biological Activity

6-Chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound belonging to the isoquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 6-chloro-2-hydroxybenzo[de]isoquinoline-1,3-dione
  • Molecular Formula : C₁₂H₆ClNO₃
  • CAS Number : 41382-15-4

The presence of the chlorine atom in its structure significantly influences its chemical reactivity and biological activity, making it a valuable compound for further research and application in medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may lead to the inhibition or activation of specific enzymes or receptors involved in critical biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to cancer proliferation.
  • Antioxidant Activity : It may act as an antioxidant, reducing oxidative stress in cells.
  • Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells by modulating key signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant anti-cancer properties. Its derivatives have been studied for their efficacy against various cancer cell lines.

Table 1: Biological Activities of this compound

Activity TypeObservationsReference
Anti-cancerInhibits growth in multiple cancer cell lines
AntioxidantReduces oxidative stress
Enzyme InhibitionInhibits specific enzymes involved in cell proliferation
Apoptosis InductionInduces apoptosis in cancer cells

Case Studies

Several studies have focused on the biological effects of this compound:

  • Anti-Cancer Activity : A study evaluated the compound's effects on the NCI-60 cancer cell line panel, demonstrating significant growth inhibition across various types of cancer cells. The mechanism was linked to its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), suggesting a potential pathway for therapeutic application .
  • Comparative Analysis : Comparative analysis with similar compounds revealed that this compound exhibited a higher potency than some derivatives in inhibiting cancer cell growth, indicating its unique properties .
  • Synergistic Effects : Research has indicated that when combined with other therapeutic agents, this compound can enhance anti-cancer effects, suggesting its potential use in combination therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting brominated or chlorinated naphthalic anhydrides with hydroxyalkylamines in refluxing ethanol (4–6 hours), followed by purification using column chromatography (ethyl acetate/chloroform) . Optimization involves adjusting solvent polarity, reaction temperature, and stoichiometry. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. How can structural confirmation be achieved for this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm substituent positions (e.g., chloro, hydroxy groups) and aromatic proton environments .
  • HRMS (ESI) : For precise molecular weight verification .
  • IR Spectroscopy : To identify functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer : Conduct:

  • Antimicrobial assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), with MIC (minimum inhibitory concentration) determination .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro, hydroxy, alkyl groups) influence biological activity?

  • Methodological Answer : Compare analogs using structure-activity relationship (SAR) studies:

SubstituentBiological Activity TrendKey Reference
-Cl (position 6)Enhanced anticancer activity
-OH (position 2)Increased solubility but reduced membrane permeability
Alkyl chains (e.g., ethyl)Improved pharmacokinetic profiles
  • Use molecular docking to predict binding affinities to targets like BRPF1 bromodomains .

Q. What advanced techniques resolve contradictions in reported biological data (e.g., varying IC50 values)?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified), culture conditions, and positive controls (e.g., cisplatin for cytotoxicity) .
  • Synergistic studies : Evaluate combinations with clinical agents (e.g., oxaliplatin) to identify potentiation effects .
  • Metabolic stability tests : Liver microsome assays to assess compound degradation rates, which may explain variability .

Q. How can fluorescence properties of this compound be leveraged for cellular imaging?

  • Methodological Answer :

  • Mitochondrial targeting : Modify the hydroxy group with lipophilic moieties (e.g., propynyl) to enhance organelle-specific accumulation .
  • Time-resolved luminescence : Use delayed fluorescence (e.g., thermally activated delayed fluorescence, TADF) for hypoxia imaging in cancer cells .

Data Contradiction Analysis

Q. Why do some studies report strong antimicrobial activity while others show limited efficacy?

  • Methodological Answer : Discrepancies may arise from:

  • Microbial strain variability : Test across diverse strains (e.g., drug-resistant vs. wild-type) .
  • Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates that reduce bioavailability .
  • pH-dependent activity : Perform assays at physiological pH (7.4) vs. acidic environments (e.g., bacterial biofilms) .

Future Research Directions

Q. What unresolved questions warrant further investigation?

  • Pharmacokinetics : Conduct in vivo ADME (absorption, distribution, metabolism, excretion) studies to clarify bioavailability and half-life .
  • Target identification : Use CRISPR-Cas9 screening or affinity chromatography to isolate binding proteins .
  • Toxicity profiling : Acute/chronic toxicity assays in rodent models to assess therapeutic windows .

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